An In-depth Technical Guide to (S)-3-Phenylbutyric Acid: Chemical Properties and Structure
An In-depth Technical Guide to (S)-3-Phenylbutyric Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Phenylbutyric acid, an enantiomer of 3-phenylbutyric acid, is a chiral carboxylic acid that has garnered interest in various scientific fields, including microbiology and pharmacology. Its stereospecific interactions with biological systems make it a subject of study for its metabolic fate and potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for (S)-3-Phenylbutyric acid.
Chemical Structure
(S)-3-Phenylbutyric acid possesses a stereogenic center at the third carbon of the butyric acid chain, to which a phenyl group is attached. This chirality is denoted by the (S)-configuration, indicating the specific spatial arrangement of the substituents around the chiral carbon.
Structural Representation:
Caption: 2D Chemical Structure of (S)-3-Phenylbutyric acid.
Physicochemical Properties
A summary of the key physicochemical properties of (S)-3-Phenylbutyric acid is presented in the table below. It is important to note that while the (S)-enantiomer is a liquid at room temperature, the racemic mixture, 3-phenylbutyric acid, is a solid.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 94-95 °C at 0.3 mmHg | [1] |
| Density | 1.069 g/mL at 20 °C | [1] |
| Refractive Index | n20/D 1.518 | [1] |
| Optical Activity | [α]20/D +57±2°, c=1% in benzene | [1] |
| pKa (Predicted) | 4.67 ± 0.10 | [1] |
| Solubility | Slightly soluble in water; soluble in organic solvents like DMSO, methanol, and chloroform. | [2][3] |
| Melting Point (Racemate) | 35-38 °C | [4] |
Spectroscopic Data
| Technique | Description |
| ¹H NMR | The proton NMR spectrum of 3-phenylbutyric acid in CDCl₃ typically shows signals for the aromatic protons (multiplet, ~7.2-7.4 ppm), the methine proton (multiplet, ~3.3 ppm), the methylene protons (multiplet, ~2.6-2.7 ppm), and the methyl protons (doublet, ~1.3 ppm). |
| ¹³C NMR | The carbon NMR spectrum provides signals for the carboxyl carbon, the aromatic carbons, and the aliphatic carbons of the butyric acid chain. |
| Infrared (IR) | The IR spectrum would show a characteristic broad absorption for the O-H stretch of the carboxylic acid, a C=O stretch, and absorptions corresponding to the aromatic C-H and C=C bonds. |
| Mass Spectrometry (MS) | Electron ionization mass spectrometry would likely show a molecular ion peak at m/z 164, with fragmentation patterns corresponding to the loss of the carboxyl group and cleavage of the side chain. |
Experimental Protocols
Enantioselective Synthesis
While a specific, detailed protocol for the asymmetric synthesis of (S)-3-Phenylbutyric acid was not found in the immediate search, the literature suggests that such syntheses are commonly achieved through methods like chiral auxiliary-controlled alkylation, asymmetric hydrogenation of a corresponding unsaturated precursor, or enzymatic resolution. A general workflow for a potential enzymatic resolution is outlined below.
Caption: General workflow for the enzymatic resolution of 3-phenylbutyric acid.
Methodology:
-
Esterification: The racemic 3-phenylbutyric acid is first converted to a suitable ester (e.g., methyl or ethyl ester) using standard esterification methods.
-
Enzymatic Hydrolysis: The racemic ester is subjected to hydrolysis using an enantioselective lipase (e.g., from Candida rugosa) in an appropriate buffer system. The lipase will selectively hydrolyze one of the enantiomers (e.g., the (R)-ester) to the corresponding carboxylic acid, leaving the other enantiomer ((S)-ester) largely unreacted.
-
Extraction and Separation: The reaction mixture is then worked up by extraction. The resulting (R)-acid and the unreacted (S)-ester can be separated based on their different chemical properties, for example, by extraction with a basic aqueous solution to remove the acid, followed by chromatography.
-
Hydrolysis of (S)-ester: The separated (S)-ester is then hydrolyzed (e.g., using aqueous base followed by acidification) to yield the desired (S)-3-Phenylbutyric acid.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method for the simultaneous determination of sodium phenylbutyrate (a salt of the racemate) has been developed, which can be adapted for the analysis of (S)-3-Phenylbutyric acid.[5]
Chromatographic Conditions (Adapted):
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., phosphate buffer at pH 2.5) and an organic modifier like methanol or acetonitrile.[5] A ratio of 45:65 (v/v) buffer to methanol has been reported for the racemate.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detection at a suitable wavelength, likely around 210-220 nm where the phenyl group absorbs.
-
Injection Volume: 10 µL.[5]
-
Column Temperature: 30 °C.[5]
Sample Preparation:
-
Prepare a stock solution of (S)-3-Phenylbutyric acid in the mobile phase or a suitable solvent like methanol.
-
Perform serial dilutions to create calibration standards of known concentrations.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Biological Activity and Metabolic Pathway
(S)-3-Phenylbutyric acid is a known bacterial xenobiotic metabolite.[6] In the bacterium Rhodococcus rhodochrous PB1, which can utilize the (R)-enantiomer as a sole carbon and energy source, the (S)-enantiomer undergoes cometabolism.[7] It is transformed into (S)-3-(2,3-dihydroxyphenyl)butyric acid through the action of a dioxygenase.[7][8]
Caption: Cometabolism of (S)-3-Phenylbutyric acid in Rhodococcus rhodochrous PB1.
More broadly, phenylbutyrate (the racemic form) is known to have several mechanisms of action in mammalian systems, acting as an ammonia scavenger, a chemical chaperone, and a histone deacetylase (HDAC) inhibitor.[9][10] These activities are central to its investigation for therapeutic use in conditions like urea cycle disorders and certain cancers.[9][10]
Caption: Multiple mechanisms of action of phenylbutyrate.
Conclusion
(S)-3-Phenylbutyric acid is a chiral molecule with distinct physicochemical properties compared to its racemate. Its stereochemistry plays a crucial role in its biological interactions, as evidenced by its enantioselective metabolism in bacteria. The information and protocols provided in this guide offer a solid foundation for researchers and professionals working with this compound, facilitating further investigation into its synthesis, analysis, and biological significance.
References
- 1. 772-15-6 CAS MSDS ((S)-3-PHENYLBUTYRIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 3-Phenylbutyric acid 98 4593-90-2 [sigmaaldrich.com]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. 3-Phenylbutyric acid | C10H12O2 | CID 20724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Enantioselective Metabolism of Chiral 3-Phenylbutyric Acid, an Intermediate of Linear Alkylbenzene Degradation, by Rhodococcus rhodochrous PB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Phenylbutyric Acid: simple structure - multiple effects - PubMed [pubmed.ncbi.nlm.nih.gov]
